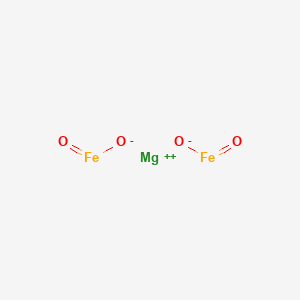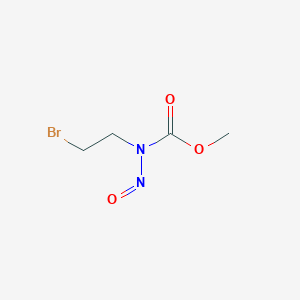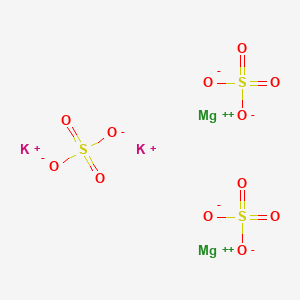
Potassium magnesium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium magnesium sulfate, also known as langbeinite, is a naturally occurring mineral that is widely used in the fields of agriculture, medicine, and industry. This compound is composed of potassium, magnesium, and sulfate ions, and has a chemical formula of K2Mg2(SO4)3.
Wirkmechanismus
The exact mechanism of action of potassium magnesium sulfate is not fully understood, but it is believed to work by regulating various cellular processes in the body. It has been shown to modulate the activity of enzymes and signaling pathways, which can have a wide range of effects on cellular function.
Biochemische Und Physiologische Effekte
Potassium magnesium sulfate has been shown to have a number of biochemical and physiological effects in the body. It has been found to regulate the activity of various enzymes, including those involved in energy metabolism, protein synthesis, and DNA repair.
Additionally, potassium magnesium sulfate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been found to modulate the immune system, which could make it a useful treatment for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium magnesium sulfate in lab experiments is its ability to regulate cellular processes in a specific and controlled manner. This compound can be used to modulate the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various biological processes.
However, one limitation of using potassium magnesium sulfate in lab experiments is its potential toxicity at high concentrations. Care must be taken to ensure that the compound is used at appropriate concentrations to avoid any adverse effects on cells or organisms.
Zukünftige Richtungen
There are many potential future directions for research on potassium magnesium sulfate. One area of interest is its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular disease.
Additionally, further research is needed to better understand the mechanisms of action of this compound, as well as its potential interactions with other compounds and medications.
Overall, potassium magnesium sulfate is a versatile and promising compound that has many potential applications in various fields. Further research is needed to fully understand its potential and to develop new uses for this important compound.
Synthesemethoden
Potassium magnesium sulfate can be synthesized through a number of methods, including the reaction of potassium sulfate and magnesium sulfate in an aqueous solution. This reaction results in the formation of Potassium magnesium sulfate crystals, which can then be purified and used for various applications.
Wissenschaftliche Forschungsanwendungen
Potassium magnesium sulfate has been extensively studied for its potential applications in various fields. In the agricultural industry, it is commonly used as a fertilizer due to its high potassium and magnesium content, which are essential nutrients for plant growth.
In the medical field, potassium magnesium sulfate has been investigated for its potential therapeutic effects. Studies have shown that this compound may have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis, cardiovascular disease, and cancer.
Eigenschaften
CAS-Nummer |
13826-56-7 |
|---|---|
Produktname |
Potassium magnesium sulfate |
Molekularformel |
K2Mg2O12S3 |
Molekulargewicht |
415 g/mol |
IUPAC-Name |
dimagnesium;dipotassium;trisulfate |
InChI |
InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |
InChI-Schlüssel |
WZISDKTXHMETKG-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Andere CAS-Nummern |
17855-14-0 13826-56-7 |
Synonyme |
magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



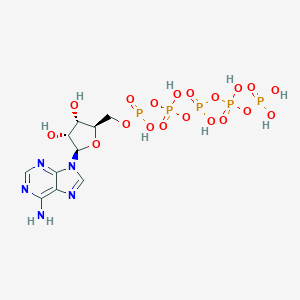
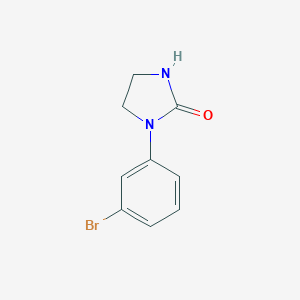
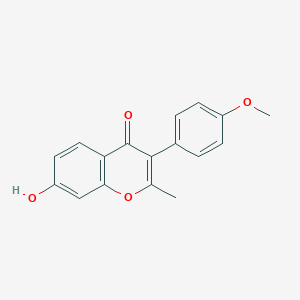
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
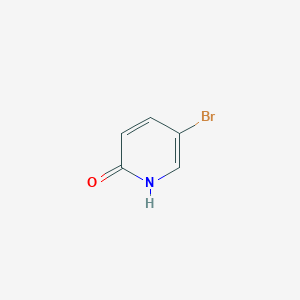
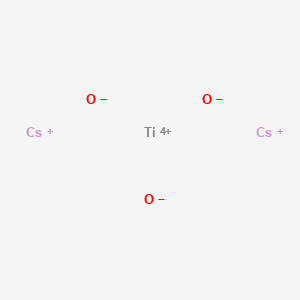
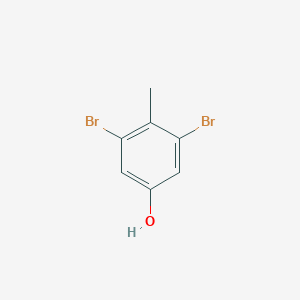
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
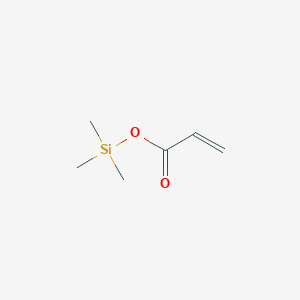
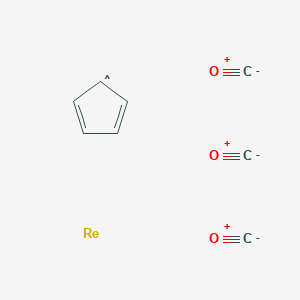
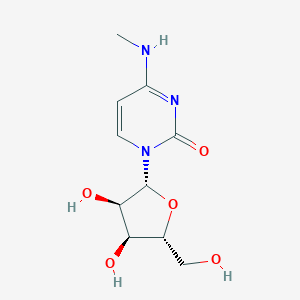
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
